- Improved process for producing intermediate for side chain of carbapenem, World Intellectual Property Organization, , ,

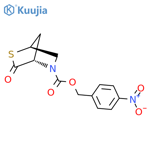

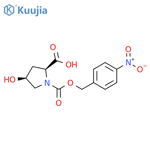

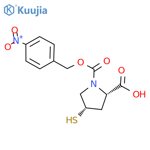

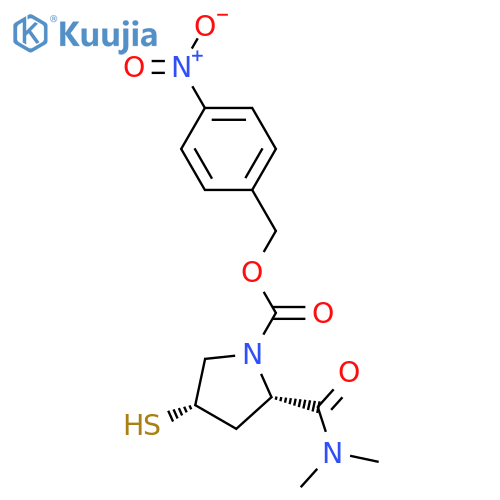

Cas no 96034-64-9 (Side chain for meropenem)

La cadena lateral para meropenem es un componente clave en la síntesis de este antibiótico carbapenémico de amplio espectro. Este intermediario químico permite la formación de la estructura básica del meropenem, garantizando su actividad antibacteriana contra patógenos Gram-positivos y Gram-negativos, incluyendo cepas productoras de β-lactamasas. Su diseño molecular optimizado contribuye a la estabilidad del compuesto frente a enzimas desactivantes, mejorando así su eficacia terapéutica. La pureza y consistencia de la cadena lateral son críticas para asegurar la calidad final del meropenem, cumpliendo con los estándares farmacéuticos internacionales. Este componente se caracteriza por su alta selectividad y rendimiento en los procesos de síntesis, facilitando la producción a escala industrial.

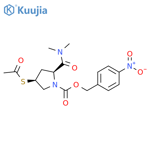

Side chain for meropenem structure

Nombre del producto:Side chain for meropenem

Número CAS:96034-64-9

MF:C15H19N3O5S

Megavatios:353.39346241951

MDL:MFCD08063348

CID:61822

PubChem ID:253661888

Side chain for meropenem Propiedades químicas y físicas

Nombre e identificación

-

- (2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate

- side chain for meropenem

- (2s,4s)-2-(dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

- (2s-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid (4-nitrophenyl) methyl ester

- (2S,4S)-2-( dimethylamino-carbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

- 2S-CIS

- (2S-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid

- (2S,4R)-2-carboxylic-4-hydroxy-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

- Intermaterial of the side for penem

- Meropenem Side Chain

- 4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate

- ((2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamony)-4-mercaptopyrrolidine-1-carboxylate

- Side chain for Meropenem(2S-CIS)

- (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine

- (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester

- (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine

- (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate

- enzyl ester

- VGLBNJWGUYQZHD-STQMWFE

- (4-Nitrophenyl)methyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate (ACI)

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-, (4-nitrophenyl)methyl ester, (2S-cis)- (ZCI)

- (2S,4S)-2-Dimethylaminocarbonyl-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-pyrrolidine

- (2S,4S)-N,N-Dimethyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine-2-carboxamide

- (2S,4S)-1-(p-nitrobenzyloxycarbonyl)-2-dimethylcarbamoyl-4-mercaptopyrrolidine

- DTXSID20446628

- (2S,4S)-4-Nitrobenzyl2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate

- AKOS025395654

- AKOS015919512

- Q-101434

- (2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine

- (4-nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanyl-pyrrolidine-1-carboxylate

- CS-W006146

- 96034-64-9

- AS-13574

- 4-nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4- mercaptopyrrolidine-1-carboxylate

- (2S,4S)-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine

- 2S CIS PNB(SIDE CHAIN)

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-,(4-nitrophenyl)methyl ester, (2S,4S)-

- SCHEMBL336792

- BCP22934

- (2S,4S)-2-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine

- 4-Nitrobenzyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanyl-1-pyrrolidinecarboxylate, Antibiotic for Culture Media Use Only

- AC-5311

- 4-Nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercaptopyrrolidine-1-carboxylate

- MFCD08063348

- N0828

- Side chain for meropenem

-

- MDL: MFCD08063348

- Renchi: 1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3/t12-,13-/m0/s1

- Clave inchi: VGLBNJWGUYQZHD-STQMWFEESA-N

- Sonrisas: C(N1C[C@@H](S)C[C@H]1C(=O)N(C)C)(=O)OCC1C=CC([N+](=O)[O-])=CC=1

Atributos calculados

- Calidad precisa: 353.10500

- Masa isotópica única: 353.10454189g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 6

- Recuento de átomos pesados: 24

- Cuenta de enlace giratorio: 4

- Complejidad: 488

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 2

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 96.7

- Xlogp3: 1.5

Propiedades experimentales

- Color / forma: No data available

- Denso: 1.36

- Punto de fusión: 117.0 to 121.0 deg-C

- Punto de ebullición: 555.8°C at 760 mmHg

- Punto de inflamación: 289.9±30.1 °C

- índice de refracción: 1.611

- PSA: 134.47000

- Logp: 2.15340

- Rotación específica: +8.5 ° - +10.5 ° (c=1% w/v in Chloroform)

Side chain for meropenem Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Condiciones de almacenamiento:Store at room temperature

Side chain for meropenem Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Side chain for meropenem PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB336613-5 g |

(2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine, 95%; . |

96034-64-9 | 95% | 5 g |

€131.10 | 2023-07-19 | |

| TRC | D456550-1000mg |

(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine |

96034-64-9 | 1g |

$253.00 | 2023-05-18 | ||

| TRC | D456550-250mg |

(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine |

96034-64-9 | 250mg |

$75.00 | 2023-05-18 | ||

| Ambeed | A186448-100g |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 100g |

$111.0 | 2025-02-20 | |

| Ambeed | A186448-500g |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 500g |

$554.0 | 2025-02-20 | |

| Ambeed | A186448-1g |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 1g |

$6.0 | 2025-02-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_300987-250mg |

(2S,4S)-2-(DIMETHYLAMINOCARBONYL)-4-MERCAPTO-1-(P-NITROBENZYLOXYCARBONYL)PYRROLIDINE |

96034-64-9 | 250mg |

¥1012.0 | 2021-12-02 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_300987-5g |

(2S,4S)-2-(DIMETHYLAMINOCARBONYL)-4-MERCAPTO-1-(P-NITROBENZYLOXYCARBONYL)PYRROLIDINE |

96034-64-9 | 5g |

¥5632.0 | 2021-12-02 | ||

| abcr | AB336613-100 g |

(2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine, 95%; . |

96034-64-9 | 95% | 100 g |

€660.00 | 2023-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47810-250mg |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 250mg |

¥12.0 | 2023-09-09 |

Side chain for meropenem Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran , Water ; 1 h, cooled

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Isopropyl chloroformate , Triethylamine , Methanesulfonyl chloride , Tributylphosphine , Sodium chloride , Sodium hydrosulfide Solvents: Dichloromethane , Water ; 0 - 3 °C

Referencia

- Continuous production method for meropenem side chain from O powder and activator and device, China, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Ethylenediaminetetraacetic acid , Disodium sulfide , Magnesium chloride , Polyoxyethylene sorbitan monooleate , Sorbitan (ester) Catalysts: Serine O-acetyltransferase , Acetylserine sulfhydrylase Solvents: Water ; pH 7, 35 °C

Referencia

- Bioconversion method of penem pharmaceutical intermediate, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine ; 3 h, 0 - 5 °C

Referencia

- Process for preparation of penem pharmaceutical thiol side chain, China, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 10 min, 0 - 5 °C

1.2 3 h, 0 - 5 °C

1.3 Reagents: Water

1.2 3 h, 0 - 5 °C

1.3 Reagents: Water

Referencia

- Penem pharmaceutical intermediate and preparation method thereof, China, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 6 h, rt

Referencia

- Deacetylation of thioacetate using acetyl chloride in methanol, Synthetic Communications, 2006, 36(13), 1911-1914

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 1 h, 0 °C

1.2 0.5 h, 0 °C; 1 h, 0 °C; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0.5 h, cooled; 0.5 h, cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 0.5 h, 0 °C; 1 h, 0 °C; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0.5 h, cooled; 0.5 h, cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- New synthesis method of sidechain of meropenem, Guangzhou Huagong, 2013, 41(22), 47-48

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran , Water ; 30 min, rt

Referencia

- Method for synthesis of Meropenem, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Solvents: Acetone ; rt → 10 °C

1.2 Reagents: Triethylamine ; 15 - 20 °C; 30 min, 15 - 20 °C

1.2 Reagents: Triethylamine ; 15 - 20 °C; 30 min, 15 - 20 °C

Referencia

- Method for preparation of bicyclic intermediate and application for preparation penem-like side chain, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Catalysts: Potassium hydroxide Solvents: Ethyl acetate , Water ; 25 °C

1.2 Reagents: Acetic acid Solvents: Water ; pH 7.0

1.2 Reagents: Acetic acid Solvents: Water ; pH 7.0

Referencia

- Method for green preparation of purification meropenem side chain, China, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium hydroxide

Referencia

- Some improvements in total synthesis of meropenem, Zhongguo Yiyao Gongye Zazhi, 2000, 31(7), 290-292

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium thioacetate Solvents: Dimethylformamide ; rt → 35 °C; 15 h, 35 °C

1.2 Reagents: Water ; 1 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane , Water ; rt → -18 °C; 10 min, -18 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.5 Reagents: Tributylphosphine Solvents: Methanol ; cooled

1.2 Reagents: Water ; 1 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane , Water ; rt → -18 °C; 10 min, -18 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.5 Reagents: Tributylphosphine Solvents: Methanol ; cooled

Referencia

- Process for preparation of intermediate for Meropenem, China, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Acetyl chloride Solvents: Methanol ; 5 h, 25 °C

Referencia

- A process for the preparation of carbapenem compounds, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 - 5 °C; 15 min, 0 - 15 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referencia

- Synthesis of meropenem trihydrate, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(2), 97-99

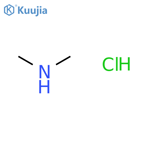

Side chain for meropenem Raw materials

- Dimethylamine hydrochloride

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, (4-nitrophenyl)methyl ester, (2S,4R)-

- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl] ester, (2S,4S)-

- Meropenem Impurity 23

- 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-[(dimethylamino)carbonyl]-, (4-nitrophenyl)methyl ester, (2S,4S)-

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-hydroxy-, (4-nitrophenyl)methyl ester, (2S,4R)-

- 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

- 1-[(4-Nitrophenyl)methyl] (2S,4S)-4-mercapto-1,2-pyrrolidinedicarboxylate

Side chain for meropenem Preparation Products

Side chain for meropenem Literatura relevante

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

96034-64-9 (Side chain for meropenem) Productos relacionados

- 202467-69-4(3-(2S,4S)-1-(4-Nitrobenzyloxycarbonyl)-4-mercaptopyrrolidin-2-ylcarbonylaminobenzoic Acid)

- 1227384-85-1(3-Bromo-2-chloro-5-(ethylsulfonyl)pyridine)

- 2301837-03-4((1,3,3-Trimethylcyclobutyl)methanesulfonyl fluoride)

- 141020-28-2(Benzyl 2-Acetamido-2,6-dideoxy-3-O-β-D-galactopyranosyl α-D-Galactopyranoside)

- 2172264-12-7(2-1-(3-methylbutan-2-yl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylacetamide)

- 2228771-45-5(3,3-difluoro-2-(quinoxalin-2-yl)propan-1-amine)

- 1233354-80-7(2-(3-hydroxy-4-methoxyphenyl)propanoic acid)

- 1206993-02-3(2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amine)

- 2013123-86-7(3-amino-2-(3-fluoropyridin-4-yl)propan-1-ol)

- 924831-72-1(Methyl 3-nitrooxanthrene-1-carboxylate)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:96034-64-9)Side chain for meropenem

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:96034-64-9)(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

Pureza:99%

Cantidad:500g

Precio ($):499.0